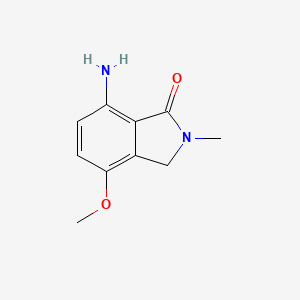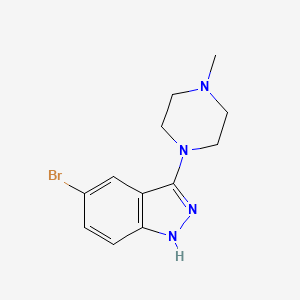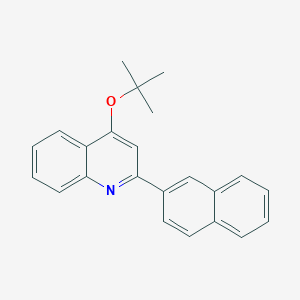![molecular formula C26H32N6O2 B8459470 tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B8459470.png)
tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with indazole moieties
準備方法
The synthesis of tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the indazole moieties: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the piperazine ring: The indazole units are then linked to the piperazine ring via a bis-methyl bridge.
Protection of the piperazine nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to form the carboxylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.
化学反応の分析
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole moieties, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of more complex molecules and as a building block in organic synthesis.
作用機序
The mechanism of action of tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indazole moieties can bind to enzymes or receptors, modulating their activity. The piperazine ring provides a scaffold that enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.
類似化合物との比較
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate can be compared with other compounds that feature indazole or piperazine rings:
Indazole Derivatives: Compounds like indazole-3-carboxylic acid and 1-methylindazole have similar structural features but differ in their functional groups and biological activities.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine share the piperazine core but have different substituents that alter their properties.
The uniqueness of tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate lies in its combination of indazole and piperazine moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C26H32N6O2 |
|---|---|
分子量 |
460.6 g/mol |
IUPAC名 |
tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H32N6O2/c1-26(2,3)34-25(33)32-12-10-31(11-13-32)24(18-6-8-22-20(14-18)16-27-29(22)4)19-7-9-23-21(15-19)17-28-30(23)5/h6-9,14-17,24H,10-13H2,1-5H3 |
InChIキー |
HYOLEBZJHCXICA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC3=C(C=C2)N(N=C3)C)C4=CC5=C(C=C4)N(N=C5)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Piperidinecarboxylic acid,4-hydroxy-4-imidazo[1,2-a]pyridin-3-yl-,1,1-dimethylethyl ester](/img/structure/B8459395.png)




![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal](/img/structure/B8459424.png)




![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8459476.png)


